molecular formula C19H18FN3O3S B11079297 (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11079297
M. Wt: 387.4 g/mol
InChI Key: SMXCYBBSDCPECC-UHFFFAOYSA-N
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Description

“(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide” is a mouthful, but let’s break it down This compound belongs to the thiazinane class, characterized by a six-membered ring containing a sulfur atom

    Chemical Formula: CHNOS

    IUPAC Name: (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxothiazolidin-6-yl acetamide

Preparation Methods

Synthetic Routes::

    Hydrazinolysis Approach:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

    Reactivity: The compound is stable under normal conditions.

    Common Reagents: Thionyl chloride, acetic anhydride, hydrazine derivatives.

    Major Products: The desired compound itself.

Scientific Research Applications

    Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.

    Anticancer Research: Some studies explore its effects on cancer cell lines.

    Antibacterial Properties: Research suggests antibacterial activity.

    Biological Studies: Used as a probe in biological assays.

Mechanism of Action

    Target: Likely interacts with cellular proteins or enzymes.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: Its thiazinane ring and fluorine substituent distinguish it.

    Similar Compounds: None with identical structure, but related thiazinanes exist.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3-fluorophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)21-13-6-8-15(26-2)9-7-13)27-19(23)22-14-5-3-4-12(20)10-14/h3-10,16H,11H2,1-2H3,(H,21,25)

InChI Key

SMXCYBBSDCPECC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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